molecular formula C9H13N3 B2776435 1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane CAS No. 2260937-09-3

1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane

Cat. No.: B2776435
CAS No.: 2260937-09-3
M. Wt: 163.224
InChI Key: ZEFBOBKQKWTTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a bicyclo[2.1.1]hexane core, which is a rigid and strained structure, making it an interesting subject for chemical research and development.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, 1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane has been explored as a potential bioisostere for ortho-substituted benzene rings, which are common in many pharmaceutical compounds . Its rigid structure and unique chemical properties make it a valuable building block for designing new drugs with improved efficacy and reduced side effects. Additionally, the compound has shown high antifungal activity when incorporated into the structure of fungicides .

Future Directions

The future directions for the research and development of “1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane” and similar compounds involve expanding the toolbox of available bicyclic structures . This includes exploring new atom and exit-vector arrangements for [2.1.1] scaffolds . The goal is to fully exploit the rich chemical space surrounding the [2.1.1] platform .

Preparation Methods

The synthesis of 1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane can be achieved through several synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions. This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction typically requires specific equipment and glassware, making it technically challenging but feasible for laboratory-scale production.

Chemical Reactions Analysis

1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets and pathways. The rigid and strained structure of the bicyclo[2.1.1]hexane core allows it to fit into unique binding sites on target proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antifungal activity or modulation of receptor functions .

Comparison with Similar Compounds

1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane can be compared with other similar compounds, such as 1,2-disubstituted bicyclo[2.1.1]hexanes and bicyclo[3.1.0]hexanes. These compounds share the common feature of a rigid bicyclic structure, but they differ in their specific chemical properties and applications. For example, bicyclo[3.1.0]hexanes are synthesized via (3 + 2) annulation reactions and are used as building blocks in medicinal chemistry The unique feature of 1-(1-Methylpyrazol-3-yl)-2-azabicyclo[21

Properties

IUPAC Name

1-(1-methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-12-3-2-8(11-12)9-4-7(5-9)6-10-9/h2-3,7,10H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFBOBKQKWTTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C23CC(C2)CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260937-09-3
Record name 1-(1-methyl-1H-pyrazol-3-yl)-2-azabicyclo[2.1.1]hexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.